An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
An In-depth Technical Guide to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis route, and potential applications of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid (CAS No. 565194-75-4). This document is intended for an audience of researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and employs established chemical principles to offer predictive insights and detailed methodologies. The core structure, combining a para-substituted benzoic acid with a tetrahydrofuran moiety, presents an interesting scaffold for the development of novel chemical entities.
Introduction
4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a bifunctional organic molecule featuring a rigid aromatic carboxylic acid component linked via an ether bond to a flexible, saturated heterocyclic system, the tetrahydrofuran (THF) ring. The unique combination of these two moieties suggests its potential utility as a versatile building block in several areas of chemical research.
The benzoic acid group provides a site for amide bond formation, esterification, and other carboxylic acid-specific transformations, making it a valuable handle for constructing more complex molecular architectures. The tetrahydrofuran-2-ylmethoxy substituent is a key feature; the THF ring is a prevalent pharmacophore found in numerous FDA-approved drugs.[1][2] Its presence can influence critical drug-like properties such as aqueous solubility, metabolic stability, and target engagement by participating in hydrogen bonding via the ether oxygen.[3][4] This guide will delve into the constituent parts of the molecule to project its overall chemical behavior.
Physicochemical and Spectroscopic Properties
Direct experimental data for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is not extensively reported in publicly accessible literature. Therefore, the following properties are a combination of known data for the compound's core components and predicted values based on its structure.
Structural and General Properties
| Property | Value | Source |
| CAS Number | 565194-75-4 | [5] |
| Molecular Formula | C₁₂H₁₄O₄ | [5] |
| Molecular Weight | 222.24 g/mol | [5] |
| IUPAC Name | 4-[(oxolan-2-yl)methoxy]benzoic acid | [6] |
| Purity (Commercial) | ≥97% | [5] |
| Appearance | (Predicted) White to off-white solid | - |
| Melting Point | (Predicted) Higher than 4-hydroxybenzoic acid (214-217 °C) due to increased molecular weight and van der Waals forces. Likely in the range of 150-200 °C. | - |
| Boiling Point | (Predicted) > 300 °C (decomposes) | - |
| Solubility | (Predicted) Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, methanol, and THF. | [3] |
| pKa | (Predicted) ~4.5 (similar to other benzoic acids) | - |
Predicted Spectroscopic Data
The following spectra are predicted based on an analysis of the compound's structure and comparison with known spectra of its constituent parts, such as 4-hydroxybenzoic acid and tetrahydrofuran derivatives.[7][8]
-
Solvent: DMSO-d₆
-
Aromatic Protons: Two doublets are expected for the para-substituted benzene ring. The protons ortho to the carboxylic acid (positions 2 and 6) would appear downfield (~7.8-8.0 ppm), while the protons ortho to the ether linkage (positions 3 and 5) would be more upfield (~6.9-7.1 ppm).
-
Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (>12 ppm), which is characteristic of carboxylic acid protons in DMSO.
-
Tetrahydrofuran Moiety Protons:
-
-O-CH₂- (exocyclic): A multiplet (likely a doublet of doublets) around 4.0-4.2 ppm.
-
-CH-O- (ring, position 2): A multiplet around 4.1-4.3 ppm.
-
Ring Methylene Protons (positions 3, 4, 5): A series of complex multiplets in the range of 1.6-2.1 ppm.
-
-
Solvent: DMSO-d₆
-
Carboxylic Carbonyl: A signal around 167 ppm.
-
Aromatic Carbons:
-
C-O (position 4): ~160-162 ppm.
-
Quaternary Carbon (position 1): ~121-123 ppm.
-
CH carbons ortho to -COOH: ~131-132 ppm.
-
CH carbons ortho to -OR: ~114-115 ppm.
-
-
Tetrahydrofuran Moiety Carbons:
-
-O-CH₂- (exocyclic): ~70-72 ppm.
-
-CH-O- (ring, position 2): ~77-79 ppm.
-
Ring Methylene Carbons (positions 3, 4, 5): Signals expected in the range of 25-35 ppm.
-
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Multiple strong bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending (p-disubstituted): A characteristic peak around 830-850 cm⁻¹.
Proposed Synthesis Protocol
A robust and high-yield synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid can be proposed via a two-step process starting from the readily available methyl 4-hydroxybenzoate. This approach protects the carboxylic acid as a methyl ester to prevent unwanted side reactions during the etherification step.
Diagram Caption: Proposed two-step synthesis workflow.
Step 1: Williamson Ether Synthesis of Methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate
This reaction utilizes the well-established Williamson ether synthesis, where the phenoxide of methyl 4-hydroxybenzoate acts as a nucleophile to displace the chloride from 2-(chloromethyl)tetrahydrofuran.[9][10]
Materials and Reagents:
-
Methyl 4-hydroxybenzoate
-
2-(Chloromethyl)tetrahydrofuran (Tetrahydrofurfuryl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 10 minutes.
-
Add 2-(chloromethyl)tetrahydrofuran (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Saponification to 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a base like lithium hydroxide or sodium hydroxide.[11]
Materials and Reagents:
-
Methyl 4-(tetrahydrofuran-2-ylmethoxy)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
Protocol:
-
Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.
Potential Applications and Fields of Research
While specific biological activities for this compound are not yet defined in the literature, its structural motifs suggest several promising areas for investigation.
Medicinal Chemistry and Drug Discovery
-
Scaffold for API Synthesis: The molecule is an ideal scaffold for creating libraries of compounds. The carboxylic acid can be converted to a wide range of amides, esters, and other derivatives. The tetrahydrofuran ring is a known beneficial feature in many active pharmaceutical ingredients (APIs), potentially improving pharmacokinetic properties.[2]
-
Analogs of Bioactive Molecules: Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound could serve as a starting point for developing novel analogs of existing drugs. For instance, related sulfamoyl derivatives are explored as gamma-secretase modulators for Alzheimer's disease research.[3]
Materials Science
-
Polymer Chemistry: As a difunctional monomer, it could be incorporated into polyesters or polyamides. The tetrahydrofuran moiety could impart unique properties to the resulting polymers, such as altered flexibility, thermal stability, or solubility.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid. However, based on its structure, the following precautions are advised:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Assumed to be harmful if swallowed. May cause skin and eye irritation. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a compound with significant potential as a building block in both medicinal chemistry and materials science. While direct experimental data is sparse, this guide has provided a robust framework for understanding its properties and a plausible, detailed synthetic route. The combination of a functionalizable benzoic acid core and a pharmacologically relevant tetrahydrofuran substituent makes it a compelling target for further research and development.
References
-
ResearchGate. Williamson ether synthesis and modification of the carboxylic acid functionality. Available at: [Link]
-
Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 2023, 4(4). Available at: [Link]
-
R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 2025. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 2025. Available at: [Link]
-
YouTube. Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available at: [Link]
-
BMRB. BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
- Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
BMRB. bmse000092 4-Hydroxy-benzoic Acid at BMRB. Available at: [Link]
-
PMC - NIH. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]
-
ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities.. Available at: [Link]
-
Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? : r/chemhelp. Available at: [Link]
-
ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Available at: [Link]
-
Elsevier. Reaxys Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
MySkinRecipes. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. Available at: [Link]
-
PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Available at: [Link]
-
Preparation of Methyl Benzoate. Available at: [Link]
- Google Patents. US3532745A - Method for preparing p-hydroxybenzoic acid.
-
PubMed. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Available at: [Link]
- Google Patents. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
-
ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. Available at: [Link]
-
PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Tetrahydrofuran-2-ylmethoxy)benzoic acid - CAS:565194-75-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. francis-press.com [francis-press.com]
- 11. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
